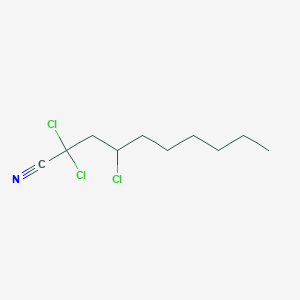
2,2,4-Trichlorodecanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trichlorodecanenitrile is an organic compound with the molecular formula C10H16Cl3N It is a nitrile derivative characterized by the presence of three chlorine atoms attached to a decane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trichlorodecanenitrile typically involves the chlorination of decanenitrile. One common method is the reaction of decanenitrile with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds through a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 2 and 4 positions of the decane chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of decanenitrile and chlorine gas into a reactor, with precise control over reaction parameters to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trichlorodecanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,4-Trichlorodecanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,4-Trichlorodecanenitrile involves its interaction with molecular targets through its nitrile and chlorine functional groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trichlorobutanenitrile: Similar structure but with a shorter carbon chain.
2,2,4-Trichloropentanitrile: Similar structure with a five-carbon chain.
2,2,4-Trichlorohexanenitrile: Similar structure with a six-carbon chain.
Uniqueness
2,2,4-Trichlorodecanenitrile is unique due to its longer carbon chain, which can influence its physical and chemical properties, such as solubility, reactivity, and potential applications. The presence of three chlorine atoms also imparts distinct reactivity patterns compared to other nitrile derivatives.
Propriétés
Numéro CAS |
13026-81-8 |
|---|---|
Formule moléculaire |
C10H16Cl3N |
Poids moléculaire |
256.6 g/mol |
Nom IUPAC |
2,2,4-trichlorodecanenitrile |
InChI |
InChI=1S/C10H16Cl3N/c1-2-3-4-5-6-9(11)7-10(12,13)8-14/h9H,2-7H2,1H3 |
Clé InChI |
VUBHDHVXFRDKCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC(C#N)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


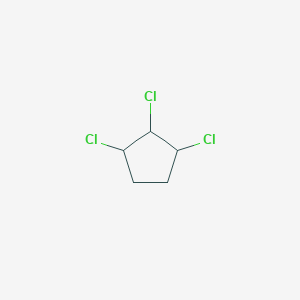
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
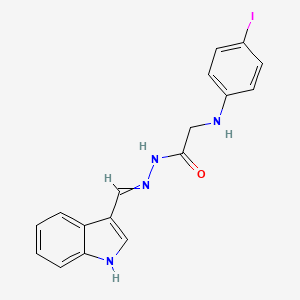

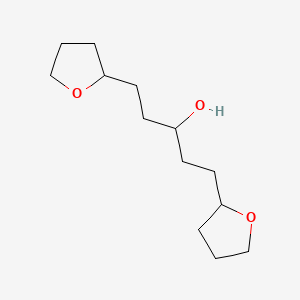
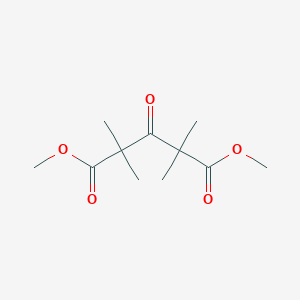
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)

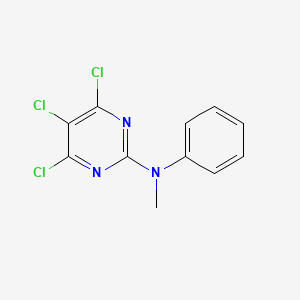
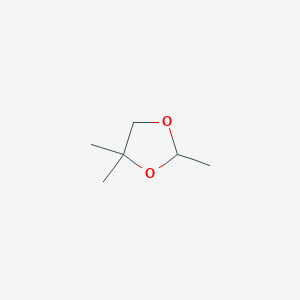
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)


